molecular formula C47H73NO17 B1667258 アムホテリシンB CAS No. 1397-89-3

アムホテリシンB

カタログ番号: B1667258
CAS番号: 1397-89-3
分子量: 924.1 g/mol
InChIキー: APKFDSVGJQXUKY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アムホテリシンBは、ストレプトマイセス・ノドサス菌によって産生されるポリエン系抗真菌剤です。 1955年に、ベネズエラ、オリノコ川付近で採取された土壌から初めて分離されました 。this compoundは、主に重篤な真菌感染症とリーシュマニア症の治療に使用されます。 カンジダ属、アスペルギルス属、クリプトコッカス属など、さまざまな真菌病原体に対して幅広い活性を示すことで知られています .

2. 製法

合成経路と反応条件: this compoundは、化学的に合成するには複雑な分子です。そのほとんどの生産は、ストレプトマイセス・ノドサスを使用した発酵プロセスに依存しています。 生合成には、より単純な前駆体から分子を組み立てる一連の酵素反応が含まれます .

工業的生産方法: this compoundの工業的生産は、通常、大規模な発酵を行います。このプロセスには、栄養豊富な培地でストレプトマイセス・ノドサスを培養し、その後抗生物質を抽出して精製することが含まれます。 バイオテクノロジーの進歩により、収量が増加し、生産コストが削減されました .

作用機序

Target of Action

Amphotericin B primarily targets ergosterol , the principal sterol in the fungal cytoplasmic membrane . Ergosterol plays a crucial role in maintaining the integrity and fluidity of fungal cell membranes.

Mode of Action

Amphotericin B interacts with its target, ergosterol, by binding to it irreversibly . This interaction disrupts the integrity of the fungal cell membrane, leading to the formation of transmembrane channels . These channels alter the membrane’s permeability, allowing the leakage of intracellular components .

Biochemical Pathways

The primary biochemical pathway affected by Amphotericin B is the synthesis of the fungal cell wall. The drug’s ability to bind to sterols, primarily ergosterol, leads to the formation of pores that allow leakage of cellular components . This disruption of the cell wall synthesis results in metabolic disruption and ultimately, fungal cell death .

Pharmacokinetics

Amphotericin B is typically administered intravenously, ensuring 100% bioavailability . The drug is metabolized in the kidneys and has an elimination half-life of approximately 15 days . About 40% of the drug is found in urine after single administration, cumulated over several days . Biliary excretion also plays a significant role .

Result of Action

The result of Amphotericin B’s action is the death of the fungal cells . The formation of transmembrane channels leads to the rapid leakage of monovalent ions (K+, Na+, H+, and Cl−) and other cellular components . This leakage disrupts the normal functioning of the cell, leading to cell death .

Action Environment

The action, efficacy, and stability of Amphotericin B can be influenced by various environmental factors. It’s worth noting that Amphotericin B is used in a variety of clinical settings to treat serious fungal infections and leishmaniasis , indicating its effectiveness across different environments and conditions.

科学的研究の応用

Amphotericin B is a crucial antifungal medication utilized in the treatment of severe systemic fungal infections . Beyond its antifungal properties, Amphotericin B has demonstrated clinical utility in other therapeutic areas, such as in the treatment of visceral leishmaniasis .

Other Therapeutic Uses

Amphotericin B also has demonstrated antiprotozoal effects against Trypanosoma cruzi epimastigotes and Naegleria fowleri, suggesting that a mixed therapeutic strategy could be beneficial for patients . Studies suggest that Amphotericin B may be a potential antiviral agent because it can change the structure of cholesterol in viral envelopes, cell membranes, and intracellular organelles . According to experimental studies, it has been reported to be effective against the human immunodeficiency virus (HIV), Japanese encephalitis virus, hepatitis B, herpes simplex, and rubella viruses .

Clinical Practice

Amphotericin B is a valuable tool for treating severe fungal infections, and it is effective against virulent infections such as A. flavus and Scedosporium spp, which are commonly associated with refractoriness .

Prophylaxis Data suggest that different formulations of Amphotericin B can be used for primary and secondary prophylaxis, as well as in refractory diseases, when aspergillosis is suspected or confirmed . Amphotericin B is supported as a primary prophylaxis in hematological malignancies (acute myeloid leukemia with prolonged neutropenia, acute lymphoblastic leukemia, allogeneic hematopoietic stem cell transplantation (HSCT)) because of a high-risk neutropenic status; invasive infections of the central nervous system, and pulmonary and extrapulmonary disease . L-AMB benefits patients undergoing allogeneic HSCT or entering a risk period with non-resectable foci of Aspergillus disease as a secondary prophylaxis, in individuals with prior invasive infections . Furthermore, L-AMB at 3–5 mg/kg and ABLC at 5 mg/kg have improved survival rates in patients with refractory hematological disorders.

Topical Applications

While intravenous administration of Amphotericin B is common for systemic fungal infections, topical applications are still being researched . Topical Amphotericin B was administered two or three times daily for 28 days to treat uncomplicated cutaneous leishmaniasis in Colombia. A final cure was seen in 13 (32.5%) of the 40 individuals .

Case Studies

  • Visceral Leishmaniasis (VL) : A 53-year-old woman with no significant medical history was diagnosed with VL after presenting with intermittent fever, splenomegaly, and lymphadenopathy . She was treated with low-dose L-AmB, starting at 5 mg (~0.10 mg/kg) on the first day . During the L-AmB dose escalation, renal functions and electrolytes were normal . Routine blood parameters gradually normalized during therapy, and her spleen size gradually decreased . At the 1-year follow-up visit, no VL recurrence was seen .
  • Visceral Leishmaniasis (VL) with Acute Renal Impairment: A 56-year-old woman was diagnosed with VL combined with acute renal impairment after presenting with fever, splenomegaly, edema, and pancytopenia . She was treated with L-AmB, and her renal function and blood parameters improved during therapy .
  • Invasive Fungal Infections: In a study of 126 patients treated for 137 episodes of fungal infection with liposomal amphotericin B (AmBisome), 58% of the 64 cases with proven invasive fungal infection were cured . Candida spp. were eradicated in 83% of cases, while Aspergillus spp. were eradicated in 41% of cases .
  • Prolonged Amphotericin B Therapy: A patient with disseminated histoplasmosis required a prolonged course of intravenous liposomal amphotericin B therapy .
  • Fungal Keratitis: In a subset of patients with fungal keratitis, the addition of topical moxifloxacin 0.3% or moxifloxacin 0.3% and gentamicin 0.3% may enhance the therapeutic effect of topical voriconazole 1% .
  • Postoperative Wound Infection: Successful treatment was achieved with surgical debridement and topical amphotericin B in addition to intravenous anti-fungal therapy in a patient with an invasive aspergillus-associated postoperative wound infection .

Considerations

生化学分析

Biochemical Properties

Amphotericin B shows a high order of in vitro activity against many species of fungi . It exerts its antifungal effect by disruption of fungal cell wall synthesis because of its ability to bind to sterols, primarily ergosterol . This leads to the formation of pores that allow leakage of cellular components . This affinity may also account for its toxic effects against select mammalian cells .

Cellular Effects

Amphotericin B binds preferentially to the cell walls of mature cells but also to the plasma membranes of the daughter cells at the budding stage . It interferes with the formation of functional cell walls of such young cells . It also induces an oxidative burst within the cell .

Molecular Mechanism

The molecular mechanism of Amphotericin B involves binding to sterols (ergosterol) in the cell membrane of susceptible fungi . This creates a transmembrane channel, and the resultant change in membrane permeability allows leakage of intracellular components .

Temporal Effects in Laboratory Settings

Amphotericin B’s effects can change over time in laboratory settings. For example, it has been observed that the antibiotic interferes with the formation of functional cell walls of young cells in the time scale of minutes .

Dosage Effects in Animal Models

The effects of Amphotericin B can vary with different dosages in animal models. For example, a study found that the pharmacodynamic properties, preclinical data from animal models and the response rates of patients who received doses >3 mg/kg/day suggested that Amphotericin B could improve outcomes and survival .

Metabolic Pathways

Amphotericin B is involved in various metabolic pathways. For example, one carbon pool by folate was confirmed as the key metabolic pathway related to Amphotericin B biosynthesis .

Transport and Distribution

After intravenous administration, Amphotericin B distributes from the central compartment, predominantly to organ sites rich in mononuclear phagocytic cells and, to a lesser extent, other tissue sites, including the kidney, the lung, and the brain .

Subcellular Localization

Amphotericin B localizes at the cell membrane where it binds to sterols, primarily ergosterol . This leads to the formation of pores that allow leakage of cellular components .

準備方法

Synthetic Routes and Reaction Conditions: Amphotericin B is a complex molecule that is challenging to synthesize chemically. Most of the production relies on fermentation processes using Streptomyces nodosus. The biosynthesis involves a series of enzymatic reactions that assemble the molecule from simpler precursors .

Industrial Production Methods: Industrial production of amphotericin B typically involves large-scale fermentation. The process includes the cultivation of Streptomyces nodosus in nutrient-rich media, followed by extraction and purification of the antibiotic. Advances in biotechnology have led to improved yields and reduced production costs .

化学反応の分析

反応の種類: アムホテリシンBは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、分子の治療特性を強化したり、毒性を軽減したりするために不可欠です .

一般的な試薬と条件

生物活性

Amphotericin B (AmB) is a polyene antifungal agent widely recognized for its efficacy against a variety of fungal pathogens. This article delves into the biological activity of AmB, focusing on its mechanisms of action, pharmacokinetics, clinical applications, and recent research findings.

Amphotericin B exerts its antifungal effects primarily through its interaction with ergosterol, a key component of fungal cell membranes. The binding of AmB to ergosterol leads to the formation of transmembrane pores, which disrupts the membrane's integrity and results in leakage of essential cellular components, ultimately causing cell death. This mechanism is characterized by:

  • Ion Channel Formation : AmB creates pores that allow the passage of ions, leading to depolarization and cell lysis .
  • Oxidative Damage : The drug also generates reactive oxygen species (ROS), which contribute to cellular damage .
  • Stimulation of Phagocytic Cells : AmB enhances the function of immune cells, aiding in the clearance of fungal infections .

Pharmacokinetics

Amphotericin B is administered parenterally due to poor oral absorption. Its pharmacokinetic profile varies significantly between formulations:

Formulation Volume of Distribution Clearance Half-Life
Conventional AmBHighNon-linear15-48 hours
Liposomal AmB (LAmB)IncreasedLower than conventional15-30 hours
Amphotericin B lipid complexVariableLower than conventional12-24 hours

The liposomal formulation has been shown to reduce nephrotoxicity while maintaining antifungal efficacy .

Clinical Applications

Amphotericin B is utilized in treating various invasive fungal infections, particularly in immunocompromised patients. Notable clinical uses include:

  • Cryptococcal Meningitis : A recent study demonstrated that a single high dose of liposomal amphotericin B was effective in treating HIV-associated cryptococcal meningitis, with lower rates of severe adverse effects compared to traditional regimens .
  • Invasive Aspergillosis : In a randomized trial comparing amphotericin B colloidal dispersion with conventional AmB, both showed similar therapeutic responses in treating invasive aspergillosis .
  • Prophylactic Use : Evidence suggests that prophylactic administration of amphotericin B can significantly reduce fungal infection rates in patients with hematologic malignancies complicated by neutropenia .

Recent Research Findings

Recent studies have expanded our understanding of amphotericin B's biological activity:

  • Lipid Nanocrystal Formulation : A randomized clinical trial evaluated oral lipid nanocrystal amphotericin B (MAT2203) versus intravenous formulations for cryptococcal meningitis. Results indicated comparable efficacy with improved safety profiles .
  • Mechanistic Insights : Research utilizing fluorescence lifetime imaging microscopy revealed that AmB binds preferentially to mature fungal cells and interferes with their cell wall formation, providing insights into its selective toxicity towards fungi over human cells .
  • Meta-Analysis on Prophylactic Use : A comprehensive meta-analysis indicated that prophylactic use of amphotericin B significantly decreased fungal infection rates among patients undergoing chemotherapy, though it showed minimal impact on overall mortality rates .

Case Study 1: Efficacy in HIV Patients

A cohort study involving 946 patients with HIV-associated cryptococcal meningitis treated with high-dose liposomal amphotericin B found it to be as effective as traditional regimens but with a lower incidence of serious adverse effects, highlighting its potential as a preferred treatment option in this vulnerable population .

Case Study 2: Oral Formulation for Cryptococcal Meningitis

In a trial comparing oral lipid nanocrystal amphotericin B to intravenous administration, early fungicidal activity was assessed through cerebrospinal fluid analysis. The study concluded that oral formulations could serve as viable alternatives for outpatient treatment strategies .

特性

IUPAC Name

33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H73NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKFDSVGJQXUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H73NO17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859632
Record name 33-[(3-Amino-3,6-dideoxyhexopyranosyl)oxy]-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

924.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In N,N-dimethylformamide 2-4 mg/ml, in N,N-dimethylformamide + hydrochloric acid 60-80 mg/ml, in dimethyl sulfoxide 30-40 mg/ml, INSOL IN ANHYDROUS ALC, ETHER, BENZENE & TOLUENE; SLIGHTLY SOL IN METHANOL, Insol in water at pH 6-7; solubility in water at pH 2 or pH 11 about 0.1 mg/ml; water sol increased by sodium desoxycholate, In water, 750 mg/L at 25 °C
Details Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 1263
Record name AMPHOTERICIN B
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3008
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Amphotericin B usually is fungistatic in action at concentrations obtained clinically, but may be fungicidal in high concentrations or against very susceptible organisms. Amphotericin B exerts its antifungal activity principally by binding to sterols (e.g., ergosterol) in the fungal cell membrane. As a result of this binding, the cell membrane is no longer able to function as a selective barrier and leakage of intracellular contents occurs. Cell death occurs in part as a result of permeability changes, but other mechanisms also may contribute to the in vivo antifungal effects of amphotericin B against some fungi. Amphotericin B is not active in vitro against organisms that do not contain sterols in their cell membranes (eg, bacteria)., Binding to sterols in mammalian cells (such as certain kidney cells and erythrocytes) may account for some of the toxicities reported with conventional amphotericin B therapy. At usual therapeutic concentrations of amphotericin B, the drug does not appear to hemolyze mature erythrocytes, and the anemia seen with conventional IV amphotericin B therapy may result from the action of the drug on actively metabolizing and dividing erythropoietic cells., ...Nephrotoxicity associated with conventional IV amphotericin B appears to involve several mechanisms, including a direct vasoconstrictive effect on renal arterioles that reduces glomerular and renal tubular blood flow and a lytic action on cholesterol-rich lysosomal membranes of renal tubular cells. ...
Details McEvoy, G.K. (ed.). American Hospital Formulary Service. AHFS Drug Information. American Society of Health-System Pharmacists, Bethesda, MD. 2006., p. 537
Record name AMPHOTERICIN B
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3008
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Deep yellow prisms or needles from n,n-dimethylformamide, YELLOW TO ORANGE POWDER

CAS No.

1397-89-3
Record name Amphotericin B
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.311
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMPHOTERICIN B
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3008
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

170 °C (gradual decomposition)
Details Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 69
Record name AMPHOTERICIN B
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3008
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。